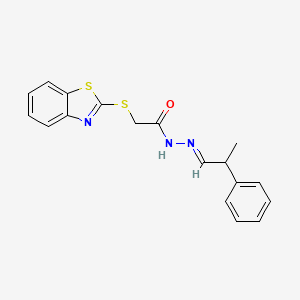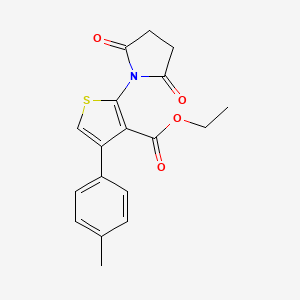![molecular formula C14H11IN2O2 B5871702 N'-[(3-iodobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5871702.png)
N'-[(3-iodobenzoyl)oxy]benzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(3-iodobenzoyl)oxy]benzenecarboximidamide, also known as IBOPIM, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. IBOPIM belongs to the class of benzimidazole derivatives and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of N'-[(3-iodobenzoyl)oxy]benzenecarboximidamide is not fully understood, but studies have shown that it can inhibit the activity of certain enzymes and proteins involved in cell proliferation and survival. It has been shown to inhibit the activity of topoisomerase I and II, which are enzymes involved in DNA replication and repair. It has also been shown to inhibit the activity of NF-kB, a protein involved in inflammation and cell survival.
Biochemical and Physiological Effects:
Studies have shown that N'-[(3-iodobenzoyl)oxy]benzenecarboximidamide can induce apoptosis in cancer cells and inhibit the growth of cancer cells. It has also been shown to have neuroprotective effects and can potentially be used for the treatment of neurodegenerative diseases. N'-[(3-iodobenzoyl)oxy]benzenecarboximidamide has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the treatment of infectious diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N'-[(3-iodobenzoyl)oxy]benzenecarboximidamide has several advantages for lab experiments, including its high yield synthesis method and its potential therapeutic applications in various fields. However, there are also limitations to its use in lab experiments, including its limited solubility in water and its potential toxicity.
Orientations Futures
There are several future directions for the study of N'-[(3-iodobenzoyl)oxy]benzenecarboximidamide. Further studies are needed to fully understand its mechanism of action and its potential therapeutic applications in various fields. Studies are also needed to determine its toxicity and potential side effects. N'-[(3-iodobenzoyl)oxy]benzenecarboximidamide can potentially be modified to improve its solubility and bioavailability, making it a more effective therapeutic agent. Further studies are also needed to determine its potential use in combination with other drugs for the treatment of various diseases.
Méthodes De Synthèse
N'-[(3-iodobenzoyl)oxy]benzenecarboximidamide can be synthesized using various methods, including the reaction of 3-iodobenzoic acid with benzoyl chloride in the presence of a base, followed by reaction with o-phenylenediamine in the presence of a dehydrating agent. Another method involves the reaction of 3-iodobenzoic acid with 2-aminophenol in the presence of a dehydrating agent, followed by reaction with benzoyl chloride. Both methods result in the formation of N'-[(3-iodobenzoyl)oxy]benzenecarboximidamide with high yields.
Applications De Recherche Scientifique
N'-[(3-iodobenzoyl)oxy]benzenecarboximidamide has been studied for its potential therapeutic applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. Studies have shown that N'-[(3-iodobenzoyl)oxy]benzenecarboximidamide can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. It has also been shown to have neuroprotective effects and can potentially be used for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N'-[(3-iodobenzoyl)oxy]benzenecarboximidamide has also been studied for its antibacterial and antifungal properties, making it a potential candidate for the treatment of infectious diseases.
Propriétés
IUPAC Name |
[(Z)-[amino(phenyl)methylidene]amino] 3-iodobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IN2O2/c15-12-8-4-7-11(9-12)14(18)19-17-13(16)10-5-2-1-3-6-10/h1-9H,(H2,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPDMDFOADWFPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NOC(=O)C2=CC(=CC=C2)I)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/OC(=O)C2=CC(=CC=C2)I)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,6-bis(4-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B5871622.png)
![4-hydroxy-3,3-dimethyl-2-(5-methyl-2-furyl)-1,4-diazaspiro[4.6]undec-1-en-6-one semicarbazone 1-oxide](/img/structure/B5871645.png)
![ethyl 3-({[1-(2-thienylcarbonyl)-4-piperidinyl]carbonyl}amino)benzoate](/img/structure/B5871647.png)
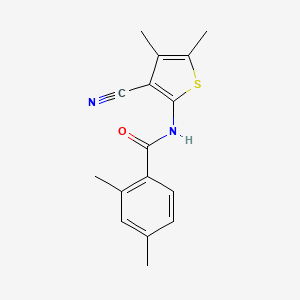
![N-[3-(benzoylamino)phenyl]-3,4-dimethylbenzamide](/img/structure/B5871663.png)
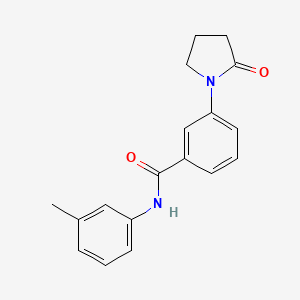
![7-[(3-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5871672.png)
![N-(2-chlorophenyl)-2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5871694.png)
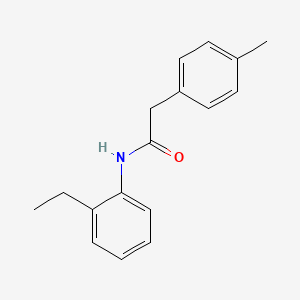
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B5871714.png)
